molecular formula C18H31NOSn B13906382 3-Tributylstannanyl-pyridine-2-carbaldehyde

3-Tributylstannanyl-pyridine-2-carbaldehyde

Cat. No.: B13906382
M. Wt: 396.2 g/mol
InChI Key: WVXILALXQAVXBE-UHFFFAOYSA-N
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Description

3-Tributylstannanyl-pyridine-2-carbaldehyde is an organotin compound with the chemical formula C17H31NSn. This compound features a pyridine ring substituted at the 2-position with a carbaldehyde group and a tributylstannanyl group. It is used in various chemical reactions and has applications in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tributylstannanyl-pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannanyl-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tributylstannanyl group can participate in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Organic halides, palladium catalysts, and suitable solvents like tetrahydrofuran or toluene.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: 2-Hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the organic halide used.

Scientific Research Applications

3-Tributylstannanyl-pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-tin bonds.

Mechanism of Action

The mechanism of action of 3-Tributylstannanyl-pyridine-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde and tributylstannanyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the tributylstannanyl group can participate in cross-coupling reactions. These properties make it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the tributylstannanyl group, making it less versatile in cross-coupling reactions.

    Pyridine-3-carbaldehyde: An isomer with the aldehyde group at the 3-position, which affects its reactivity and applications.

    Pyridine-4-carbaldehyde: Another isomer with the aldehyde group at the 4-position, also affecting its reactivity and applications.

Uniqueness

3-Tributylstannanyl-pyridine-2-carbaldehyde is unique due to the presence of both the aldehyde and tributylstannanyl groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in synthetic chemistry, particularly in the formation of complex organic molecules through cross-coupling reactions.

Properties

Molecular Formula

C18H31NOSn

Molecular Weight

396.2 g/mol

IUPAC Name

3-tributylstannylpyridine-2-carbaldehyde

InChI

InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;

InChI Key

WVXILALXQAVXBE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O

Origin of Product

United States

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